Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid

説明

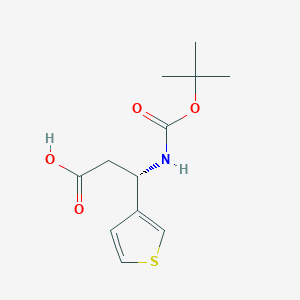

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of propionic acid, featuring a thienyl group and an amino group, which are protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the thienyl group. One common method involves the reaction of Boc-protected amino acids with thienyl derivatives under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-diisopropylcarbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in research and development.

化学反応の分析

Types of Reactions

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Applications in Chemistry

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid serves as a critical building block in organic synthesis. Its structural features allow it to participate in various chemical reactions:

- Synthesis of Peptides : The compound is employed in synthesizing peptides, particularly those with enhanced stability and biological activity. Its incorporation into peptide sequences can improve binding affinity to specific targets.

- Chemical Modifications : The Boc group protects the amino functionality during reactions, allowing selective modifications that lead to the formation of complex molecules. This property is beneficial in drug design and development .

Biological Research Applications

In the realm of biological research, this compound has been utilized for several key studies:

- Enzyme Interaction Studies : The compound has been instrumental in analyzing enzyme-substrate interactions. For instance, it has been used to enhance the specificity of peptides towards serine proteases, demonstrating its potential in therapeutic applications against protease-related diseases.

- Drug Development : As a precursor for synthesizing pharmaceutical compounds, it plays a significant role in developing drugs targeting neurological disorders. Its unique thienyl group may contribute to the modulation of biological pathways relevant to these conditions .

Case Study 1: Enzyme Specificity Enhancement

A study investigated the incorporation of this compound into peptide sequences designed to inhibit serine proteases. The results indicated that peptides containing this amino acid exhibited increased binding affinity and specificity compared to standard amino acids, highlighting its utility in drug design aimed at protease inhibition.

Case Study 2: Protease Interaction Studies

In a recent investigation focusing on non-canonical amino acids, this compound was utilized to analyze protease structures. This study provided insights into substrate specificity and enzyme kinetics, further establishing the compound's relevance in biochemical research.

Industrial Applications

Beyond academic research, this compound finds applications in various industrial contexts:

- Material Development : It is used in developing new materials and chemical processes due to its unique chemical properties that can be tailored for specific applications .

- Catalyst Research : The compound also shows promise in catalyst research, where its functional groups can be exploited for catalytic activity in organic transformations .

作用機序

The mechanism of action of Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. Once the Boc group is removed, the free amino group can interact with biological targets, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

- Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid

- Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid

- Boc-(S)-3-Amino-3-(4-thienyl)-propionic acid

Uniqueness

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid is unique due to the specific positioning of the thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required.

生物活性

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid (CAS Number 500770-67-2) is a chiral amino acid derivative notable for its thienyl group, which contributes to its unique biological activities. This compound is primarily utilized in biochemical research, drug development, and as a building block in organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₄S |

| Molar Mass | 271.33 g/mol |

| CAS Number | 500770-67-2 |

| Purity | ≥95% |

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

- Enzyme Inhibition : The compound has been shown to act as a protease inhibitor, which can enhance the specificity and resistance of proteolytic enzymes to degradation. This property is particularly valuable in studies involving enzyme-substrate interactions and protein engineering .

- Substrate for Peptide Synthesis : The amino group in this compound allows for peptide coupling reactions, making it a crucial intermediate in synthesizing biologically active peptides .

- Neuropharmacological Potential : Research indicates that derivatives of this compound may serve as precursors for drugs targeting neurological disorders, suggesting its potential role in therapeutic applications.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Protease Interaction Studies : In a study focusing on non-canonical amino acids, this compound was utilized to analyze protease structures, revealing insights into substrate specificity and enzyme kinetics .

- Peptide Development : The compound has been effectively used in synthesizing peptides with enhanced stability and activity against specific enzymes, demonstrating its utility in drug design .

Case Study 1: Enzyme Specificity Enhancement

A study investigated the effects of incorporating this compound into peptide sequences designed to inhibit serine proteases. The results showed that peptides containing this amino acid exhibited increased binding affinity and specificity towards target proteases compared to standard amino acids.

Case Study 2: Neuroactive Compound Development

In another research project, this compound was used as a precursor for synthesizing neuroactive compounds. These compounds demonstrated promising results in vitro regarding their ability to modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVJQPFJWSOQX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-67-2 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。